molecular formula C7H8O5-2 B1259798 alpha-Ketopimelate

alpha-Ketopimelate

Cat. No. B1259798
M. Wt: 172.13 g/mol
InChI Key: HABHUTWTLGRDDU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxopimelate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxopimelic acid;  major structure at pH 7.3. It derives from a pimelate(2-). It is a conjugate base of a 2-oxopimelic acid.

Scientific Research Applications

Enzymatic Reactions and Metabolic Pathways

  • Alpha-Ketopimelate is involved in enzymatic reactions, such as the one catalyzed by meso-alpha,epsilon-diaminopimelate D-dehydrogenase, which is found in several bacteria. This enzyme reacts with meso-alpha,epsilon-diaminopimelate to produce alpha-amino-epsilon-ketopimelate, a process relevant in bacterial metabolism (Misono, Togawa, Yamamoto, & Soda, 1979).

Role in Methanogenic Archaebacteria

  • Alpha-Ketopimelate has a unique distribution in methanogenic archaebacteria, as identified through gas chromatographic-mass spectrometric analysis. It is formed from alpha-ketoglutarate by chain elongation and serves as a biosynthetic precursor in these bacteria, demonstrating its significant role in their metabolic pathways (White, 1989).

Biosynthesis of Nonproteinogenic Amino Acids

  • In the biosynthesis of nonproteinogenic amino acids like cyclopentenylglycine found in certain Flacourtiaceae, alpha-ketopimelate acts as a precursor. This pathway provides insights into the synthesis of unique amino acids in plants (Tober & Spener, 1982).

Biochemical Studies on Enzymes

  • Detailed studies on enzymes like meso-alpha,epsilon-diaminopimelate D-dehydrogenase also highlight the importance of alpha-ketopimelate. These studies contribute to understanding enzyme kinetics, specificity, and reaction mechanisms, which are crucial in microbiology and biochemistry research (Misono & Soda, 1980).

properties

Product Name

alpha-Ketopimelate

Molecular Formula

C7H8O5-2

Molecular Weight

172.13 g/mol

IUPAC Name

2-oxoheptanedioate

InChI

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2

InChI Key

HABHUTWTLGRDDU-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CC(=O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The first engineered pathway as shown in FIGS. 2 and 3 includes first decarboxylation of 2-ketopimelate to amino caproic acid as described above in the amino caproic engineered pathway (enzymatic steps I followed by enzymatic step 4 or enzymatic step II followed by enzymatic step 8). In some embodiments, an aldehyde dehydrogenase enzyme is expressed and catalyzes the conversion of the amino caproic acid to a 6-aminohexanal intermediate (enzymatic step 5) and a 1-amintransferase enzyme is expressed and catalyzes the conversion of the 6-aminohexanal to HMD (enzymatic step 6). Alternatively, the engineered pathway comprises a phosphorylation step (using a kinase) before the dehydrogenation and the amino transfer enzymatic reactions described above. One should appreciate that the phosphorylation step and the dehydrogenation steps are analogous to the phosphorylation step (catalyzed by an aspartokinase EC 2.7.2.4) and the dehydrogenation step (catalyzed by EC 1.2.1.11 enzyme) involved in the synthesis of aspartate semialdehyde in the Lysine pathway. According to the second engineered pathway, the conversion of 2-aminopimelate produced from α-ketopimelate (enzymatic step II, FIG. 3) to hexamethylenediamine consists of enzymatic steps 9, 10 or 11, and 12 which combine enzymes or homologous enzymes characterized in the Lysine biosynthetic IV pathway. The pathway includes the following substrate to product conversions:
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ketopimelate
Reactant of Route 2
alpha-Ketopimelate
Reactant of Route 3
alpha-Ketopimelate
Reactant of Route 4
alpha-Ketopimelate
Reactant of Route 5
alpha-Ketopimelate
Reactant of Route 6
alpha-Ketopimelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.